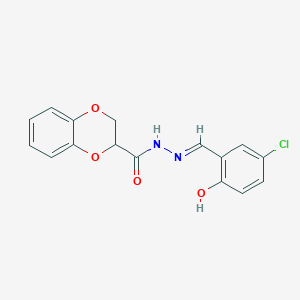![molecular formula C15H21N3O2S2 B6137050 3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)
3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone, commonly known as TETP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TETP belongs to the class of piperazinone derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of TETP is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine and serotonin. TETP has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
TETP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. TETP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TETP is its well-established synthesis method, which allows for easy production of the compound in the laboratory. TETP has also been shown to exhibit a range of pharmacological properties, making it a versatile compound for studying various biological processes. However, one of the limitations of TETP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on TETP. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of TETP and its potential as a therapeutic agent. Additionally, studies on the pharmacokinetics and toxicity of TETP are needed to fully evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of TETP involves the reaction of 2-thienylmethylamine with 4-chloromethyl-2-oxo-2-thiomorpholine in the presence of a base. The resulting intermediate is then reacted with piperazine, followed by oxidation to yield TETP. The synthesis of TETP has been well-established and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
TETP has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. TETP has also been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-oxo-2-thiomorpholin-4-ylethyl)-4-(thiophen-2-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c19-14(17-5-8-21-9-6-17)10-13-15(20)16-3-4-18(13)11-12-2-1-7-22-12/h1-2,7,13H,3-6,8-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTLMYONYKTZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCSCC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)
![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)
![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)

![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)
![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)